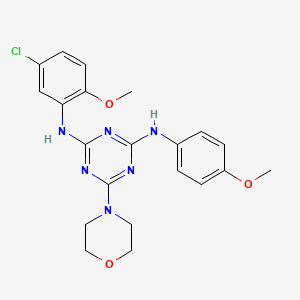
N2-(5-chloro-2-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(5-chloro-2-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H23ClN6O3 and its molecular weight is 442.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N2-(5-chloro-2-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazines, known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine core with two methoxyphenyl substituents and a morpholino group. Its molecular formula is C18H19ClN6O3 with a molecular weight of approximately 388.84 g/mol.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of cancer research. The compound exhibits significant antiproliferative effects against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that this compound shows promising cytotoxic effects against several cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Inhibition of PI3K/Akt pathway |
| HeLa (Cervical) | 12.5 | Induction of apoptosis through BAX/Bcl-2 modulation |
| DU145 (Prostate) | 15.0 | Cell cycle arrest and apoptosis induction |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. The compound selectively inhibits PI3Kα/mTOR signaling, leading to reduced cell growth and increased apoptosis in cancer cells .
- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2, promoting programmed cell death in tumor cells .
- Cell Cycle Arrest : In some cases, the compound induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .
Case Study 1: Breast Cancer Treatment
A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated an IC50 value of 10 µM, demonstrating significant growth inhibition compared to control groups. Mechanistic studies revealed that the compound inhibited the phosphorylation of AKT, suggesting a targeted approach towards the PI3K/Akt pathway .
Case Study 2: Cervical Cancer Response
In HeLa cells, the compound exhibited an IC50 of 12.5 µM. Analysis showed that treatment led to increased levels of BAX and decreased levels of Bcl-2, indicating an effective induction of apoptosis through mitochondrial pathways .
Propiedades
IUPAC Name |
2-N-(5-chloro-2-methoxyphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-29-16-6-4-15(5-7-16)23-19-25-20(24-17-13-14(22)3-8-18(17)30-2)27-21(26-19)28-9-11-31-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEKSZWTQJFREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














